molecular formula C23H25NO6S B2886021 N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 864940-01-2

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2886021
CAS No.: 864940-01-2
M. Wt: 443.51
InChI Key: QUCZBXCPUUQXCZ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. As a benzenesulfonamide, this compound class is of significant interest in medicinal chemistry due to its potential to interact with various enzyme families. Sulfonamides are well-known for their wide range of biological activities, which have been explored in areas such as antimicrobial, anticonvulsant, and anti-cancer agent development . They have also been investigated as potent and selective inhibitors of enzymes like lipoxygenases and as modulators for various biological receptors . The structure of this particular compound, featuring multiple ether and methoxy linkages, suggests potential for unique binding characteristics and physicochemical properties. Researchers can utilize this chemical as a key intermediate or as a lead compound in the synthesis of more complex molecules for pharmaceutical and biochemical research. It is also valuable for probing structure-activity relationships (SAR) and understanding enzyme-inhibitor interactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-28-19-9-8-10-20(15-19)30-17-18(25)16-24(22-13-6-7-14-23(22)29-2)31(26,27)21-11-4-3-5-12-21/h3-15,18,25H,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCZBXCPUUQXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Hydroxy-3-(3-Methoxyphenoxy)Propylamine

Reaction Mechanism :
The intermediate is synthesized via nucleophilic epoxide ring-opening. Epichlorohydrin reacts with 3-methoxyphenol under basic conditions to form a glycidyl ether, which is subsequently treated with aqueous ammonia to yield the amine.

Protocol :

  • Glycidyl Ether Formation :
    • Combine 3-methoxyphenol (1.0 equiv) and epichlorohydrin (1.2 equiv) in dichloromethane.
    • Add potassium carbonate (2.0 equiv) and stir at 50°C for 12 hours.
    • Isolate the glycidyl ether via solvent evaporation (Yield: ~78%).
  • Amine Formation :
    • Treat the glycidyl ether with 28% aqueous ammonia (5.0 equiv) in ethanol at 25°C for 24 hours.
    • Concentrate under reduced pressure and purify by flash chromatography (Yield: ~65%).

Key Considerations :

  • Excess ammonia ensures complete ring-opening.
  • Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification.

Sulfonylation with 2-Methoxybenzenesulfonyl Chloride

Reaction Mechanism :
The amine intermediate reacts with 2-methoxybenzenesulfonyl chloride in a base-mediated nucleophilic substitution to form the sulfonamide bond.

Protocol :

  • Dissolve 2-hydroxy-3-(3-methoxyphenoxy)propylamine (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.5 equiv) and cool to 0°C.
  • Slowly add 2-methoxybenzenesulfonyl chloride (1.1 equiv) and stir for 6 hours at 25°C.
  • Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography (Hexane:EtOAc = 3:1) (Yield: ~82%).

Optimization Data :

Parameter Optimal Condition Yield Impact
Temperature 0°C → 25°C +15%
Solvent Dichloromethane +10% vs. THF
Equivalents of Base 2.5 Max yield

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DCM, THF) facilitate sulfonylation by stabilizing the transition state. Elevated temperatures (>30°C) promote side reactions, such as sulfonate ester formation, reducing yield.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems (Yield: +8%).
  • Microwave Assistance : Reduced reaction time (2 hours vs. 6 hours) with comparable yields (80%).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (t, J = 7.6 Hz, 1H, Ar-H), 7.44 (d, J = 8.0 Hz, 2H, Ar-H).
    • δ 6.92–6.84 (m, 4H, 3-OCH₃ and 2-OCH₃ Ar-H).
  • HR-MS (ESI+) : m/z calc. for C₂₃H₂₅NO₆S [M+H]⁺: 444.1481, found: 444.1483.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, λ = 254 nm).
  • TLC : Rf = 0.45 (Hexane:EtOAc = 1:1).

Alternative Synthetic Routes

Reductive Amination Pathway

An alternative route involves reductive amination of 3-(3-methoxyphenoxy)-2-oxopropyl benzenesulfonate with 2-methoxyaniline using NaBH₃CN. However, this method yields <50% due to competing imine hydrolysis.

Solid-Phase Synthesis

Immobilizing the amine intermediate on Wang resin enables stepwise sulfonylation and cleavage, though scalability remains challenging.

Comparative Analysis with Related Compounds

Compound Synthetic Yield Key Difference
N-[2-Hydroxy-3-(4-Methoxyphenoxy)propyl] 85% Para vs. meta methoxy group
N-(3-Hydroxyphenyl)benzenesulfonamide 78% Absence of hydroxypropyl

The meta-substitution in the target compound introduces steric hindrance, necessitating longer reaction times compared to para-substituted analogs.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The benzenesulfonamide group may interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy and Sulfonamide Moieties

Key Compounds:

N-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-N-(2-hydroxy-3-(4-nitrophenoxy)propyl)-4-methylbenzenesulfonamide (37f) Structure: Contains 4-methoxyphenoxy and 4-nitrophenoxy groups. Molecular Weight: ~60.98 (discrepancy noted; likely typographical error in source). Key Differences: Nitro group (electron-withdrawing) vs. methoxy (electron-donating) in the target compound. Impact: Nitro substituents increase polarity and melting points (e.g., 37h: 166–168°C) compared to methoxy-substituted analogs .

N-(3-(benzyloxy)-2-hydroxypropyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide (37l) Structure: Benzyloxy and phenoxy substituents. Key Differences: Bulky benzyloxy group reduces solubility in aqueous media compared to methoxy groups. Synthesis: Utilizes varied solvents (e.g., dichloromethane, methanol) for optimal yield .

Table 1: Structural and Physical Properties Comparison
Compound Substituents (R1, R2) Melting Point/Physical State Molecular Weight Key Features
Target Compound 3-methoxyphenoxy, 2-methoxyphenyl Not reported ~500 (estimated) Dual methoxy groups enhance lipophilicity
37f 4-methoxyphenoxy, 4-nitrophenoxy 154–156°C (solid) 60.98* Nitro group increases reactivity
4b (Triarylpyrazole derivative) 4-Bromo, 3-hydroxyphenyl 184–186°C (solid) ~550 (estimated) Bromo substituent enhances stability
2l () 2-Methoxyphenyl Oil ~350 (estimated) Flexible alkyl chain lowers melting point

Pharmacologically Active Sulfonamides

L755507 (β3-Adrenoceptor Agonist) Structure: 4-Hydroxyphenoxy and hexylamino groups. Molecular Weight: 584.73. Key Difference: Larger hydrophobic substituents (hexylamino) enhance receptor binding affinity. Activity: Activates β3-adrenoceptors in CHO-K1 cells, demonstrating structural specificity for receptor subtypes .

Triarylpyrazole Derivatives (4a–4f) Structure: Pyrazole core with sulfonamide and halogen/methyl/trifluoromethyl substituents.

Impact of Substituents on Physicochemical Properties

  • Methoxy Groups : Enhance lipophilicity and metabolic stability (e.g., target compound vs. 37f).
  • Halogens (Br, Cl) : Increase molecular weight and melting points (e.g., 4b: 184–186°C vs. target compound’s estimated lower melting point).
  • Hydrophobic Chains (e.g., hexylamino in L755507): Improve receptor binding but reduce aqueous solubility .

Biological Activity

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and specific case studies highlighting its efficacy against various biological targets.

  • Molecular Formula : C24H33N3O5S
  • Molecular Weight : 443.56 g/mol
  • CAS Number : 2725395-82-2

The compound features a sulfonamide moiety, which is known for its broad spectrum of biological activities, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and sulfonamide precursors under controlled conditions. This process may include:

  • Formation of the sulfonamide linkage through nucleophilic substitution.
  • Introduction of the hydroxy and methoxy groups , which are crucial for enhancing biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : The compound shows IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin and etoposide .
Cell Line IC50 (µM) Reference
MCF-71.2
HCT1163.7
HEK 2935.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It demonstrated selective antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 µM .

Study on Antiproliferative Effects

In a comprehensive study, several derivatives of the compound were tested against a panel of cancer cell lines, including:

  • MCF-7 (breast cancer) : The most potent derivative showed an IC50 of 1.2 µM.
  • HCT116 (colon cancer) : Displayed moderate sensitivity with an IC50 of 3.7 µM.
    These findings suggest that modifications to the methoxy and hydroxy groups can significantly enhance anticancer activity.

Evaluation of Antioxidative Properties

In addition to anticancer effects, the compound exhibited antioxidative properties that were assessed using various assays:

  • The antioxidative activity was measured against standard compounds like BHT, showing improved performance in cellular models .

Q & A

Q. What synthetic strategies are effective for preparing N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide, given its complex substituents?

A multi-step synthesis is typically required, involving:

  • Protection/deprotection of hydroxyl groups : To prevent undesired side reactions during sulfonamide formation or etherification steps.
  • Stepwise functionalization : Sequential introduction of the 3-methoxyphenoxy and 2-methoxyphenyl groups via nucleophilic substitution or coupling reactions.
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products, as impurities can skew biological assay results .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, especially for the hydroxypropyl chain .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, particularly to detect residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence its biological activity and target selectivity?

  • Meta vs. para substitution : The 3-methoxyphenoxy group (meta) may enhance steric accessibility to binding pockets compared to para-substituted analogs, as seen in beta3-adrenoceptor agonists with similar sulfonamide scaffolds .
  • Hydroxypropyl chain flexibility : The 2-hydroxy-3-phenoxypropyl moiety can adopt conformations that optimize hydrogen bonding with targets like enzymes or receptors .
  • Comparative studies : Use analogs (e.g., ortho- or para-methoxy variants) in competitive binding assays to map structure-activity relationships (SAR) .

Q. What in vitro and ex vivo models are suitable for evaluating its pharmacokinetic properties and metabolic stability?

  • Hepatic microsomal assays : To assess cytochrome P450-mediated metabolism, particularly for hydroxylation or demethylation of methoxy groups .
  • Caco-2 cell monolayers : For predicting intestinal permeability and efflux transporter interactions (e.g., P-glycoprotein) .
  • Plasma protein binding assays : Equilibrium dialysis or ultrafiltration to determine unbound fraction, critical for dose-response studies .

Q. How can researchers resolve contradictory data in binding affinity or functional assays?

  • Orthogonal validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish nonspecific binding from true interactions .
  • Negative controls : Use structurally similar but inactive analogs (e.g., sulfonamides lacking the hydroxypropyl group) to rule off-target effects .
  • Dose-response curves : Ensure linearity across concentrations to avoid misinterpretation of partial agonist/antagonist behavior .

Q. What computational methods predict its target interactions and binding modes?

  • Molecular docking : Use programs like AutoDock Vina to screen against protein databases (e.g., β-adrenoceptors, sulfotransferases) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes to assess stability of hydrogen bonds with the sulfonamide group and methoxy substituents .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for analogs with modified substituent positions .

Methodological Notes

  • Synthesis Optimization : Evidence from multi-step syntheses of related sulfonamides suggests that reaction yields improve with anhydrous solvents (e.g., THF) and controlled temperatures (0–25°C) .
  • Data Interpretation : Contradictions in biological activity may arise from batch-to-batch purity variations, necessitating rigorous HPLC-MS quality control .

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